molecular formula C22H19N5O5 B2383935 methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251601-45-2

methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2383935
CAS No.: 1251601-45-2
M. Wt: 433.424
InChI Key: UTCSVOKJJPGWDF-UHFFFAOYSA-N
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Description

Methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a synthetic heterocyclic compound featuring a triazolo[4,3-a]pyrazin-3-one core. This molecule integrates a 2-methylphenoxy group at position 8, an acetamido linker, and a methyl benzoate ester at position 2.

Properties

IUPAC Name

methyl 2-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-7-3-6-10-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-5-4-8-15(16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSVOKJJPGWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate phenoxy and acetylamino benzoate derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The triazolo[4,3-a]pyrazine scaffold is a common feature among related compounds, but variations in substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituents at Position 8 Acetamido Linker Modification Benzoate Ester Position Molecular Weight (g/mol) Key References
Methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (Target) 2-Methylphenoxy None 2-position ~433*
Methyl 4-{2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamido}benzoate 3,5-Dimethylphenoxy None 4-position 433.47
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide 4-Hydroxyphenyl Chloroacetamide derivative Absent ~406†
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one 4-Benzylpiperazinylphenyl Absent Absent 477.56

*Estimated based on analog in ; †Calculated from data in .

Key Observations :

  • Acetamido Linker : The acetamido group in the target compound is conserved in analogs like , but its absence in correlates with reduced steric hindrance, possibly altering receptor binding.
  • Benzoate Ester : Positional isomerism (2- vs. 4-substitution) could influence metabolic stability, as esterases often exhibit regioselectivity .
Pharmacological and Physicochemical Properties
  • Adenosine Receptor Affinity: Analogous 1,2,4-triazolo[4,3-a]pyrazin-3-ones, such as those in , exhibit nanomolar affinity for adenosine A1/A2A receptors. The target compound’s 2-methylphenoxy group may modulate selectivity, as bulky substituents at position 8 are associated with improved A2A antagonism .
  • Antioxidant Activity: Compounds like , which conjugate triazolo-pyrazine cores with phenolic antioxidants, demonstrate radical-scavenging activity. The target compound lacks such groups, suggesting divergent applications.
  • Solubility : The methyl benzoate ester in the target compound likely reduces aqueous solubility compared to carboxamide derivatives (e.g., ), which could impact bioavailability .

Biological Activity

Methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate, also referred to as Fezolinetant, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrazine derivatives, which are known for their diverse biological activities. The structure includes a triazolo[4,3-a]pyrazine core linked to a phenoxy group and an acetylamino benzoate moiety.

Target of Action:
Fezolinetant primarily targets the Neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain perception and inflammation.

Mode of Action:
The compound inhibits the function of the NK1 receptor, leading to potential therapeutic effects in conditions associated with neurokinin signaling. This inhibition can modulate pain pathways and influence inflammatory responses.

Pharmacokinetics

Fezolinetant exhibits favorable pharmacokinetic properties:

  • Solubility: It is soluble in DMSO, suggesting good bioavailability.
  • Metabolism: The metabolic pathways involve phase I and phase II reactions typical for compounds of this class.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Fezolinetant. A study published in ACS Omega demonstrated its efficacy against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The compound was tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values indicative of significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Antimicrobial Activity

Fezolinetant has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • In Vivo Efficacy :
    In a recent animal model study, Fezolinetant demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model. The administration resulted in a marked reduction in edema compared to control groups.
  • Combination Therapy :
    A study exploring combination therapy with Fezolinetant and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. This suggests potential for use in combination regimens to overcome drug resistance.

Q & A

Q. What are the key steps and optimal conditions for synthesizing methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo-pyrazine core via cyclization under controlled temperatures (10–40°C) to prevent side reactions.
  • Step 2 : Coupling with 2-methylphenoxy groups using nucleophilic substitution or Mitsunobu reactions.
  • Step 3 : Acetamido-benzoate esterification, requiring anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation .
    Optimal Conditions :
  • Solvents: Ethanol, DMF, or dichloromethane.
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (DIPEA) for pH control.
  • Purification: Column chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization .

Q. How to confirm the structural integrity and purity of the synthesized compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm functional groups (e.g., ¹H NMR: δ 7.35–8.08 ppm for aromatic protons; δ 3.66 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., observed m/z 369.40 for related compounds) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns) .
    Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation .

Advanced Research Questions

Q. How to design experiments to evaluate the compound's anticancer activity?

  • In Vitro Assays :
    • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
  • In Vivo Models : Xenograft studies in mice, monitoring tumor volume and metastasis .
    Controls : Include positive controls (e.g., doxorubicin) and vehicle-treated groups.

Q. How to resolve contradictions in biological activity data across different studies?

  • Source Analysis : Compare experimental variables (e.g., cell lines, dosage ranges, assay protocols).
  • Structural Validation : Re-characterize the compound to rule out batch-specific impurities .
  • Mechanistic Studies : Use kinase profiling or molecular docking to identify off-target effects .
    Example : Discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. saline) or incubation times .

Q. What strategies optimize the compound's pharmacokinetic properties for therapeutic use?

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility.
  • Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) for improved bioavailability .
  • Metabolic Stability : Test in liver microsomes to identify metabolic hotspots (e.g., CYP450 interactions) .

Q. How to investigate the compound's interaction with adenosine receptors?

  • Binding Assays : Radioligand competition studies (e.g., [³H]CCPA for A₁ receptors) to calculate Kᵢ values.
  • Functional Assays : cAMP accumulation assays in HEK293 cells expressing recombinant receptors .
  • Computational Docking : Use AutoDock Vina to predict binding poses within receptor active sites .

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